molecular formula C22H20N4O2S B3897333 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

Cat. No.: B3897333
M. Wt: 404.5 g/mol
InChI Key: JWPQWDZJGIGVGY-LFVJCYFKSA-N
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Description

This compound is a benzimidazole-based acetamide derivative characterized by a 1-benzyl-substituted benzimidazole core linked via a sulfanyl group to an acetamide scaffold. The acetamide moiety is further functionalized with a (Z)-configured furan-2-yl ethylideneamino group. The full IUPAC name is 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide (abbreviated here as Compound A) . Its structure combines a benzimidazole ring (known for antimicrobial and anticancer properties) with a furan-derived Schiff base, which may enhance bioactivity through improved electronic or steric interactions .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16(20-12-7-13-28-20)24-25-21(27)15-29-22-23-18-10-5-6-11-19(18)26(22)14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPQWDZJGIGVGY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of Compound A are summarized below, highlighting variations in substituents and biological activities:

Compound Name Substituent Modifications Molecular Formula Biological Activity Reference
Compound A 1-Benzylbenzimidazole; (Z)-furan-2-yl ethylideneamino C₂₂H₁₉N₅O₂S Under investigation
W1 1H-benzimidazole; 2,4-dinitrophenyl C₂₃H₁₇N₅O₆S Antimicrobial, anticancer
SirReal2 4,6-dimethylpyrimidine; naphthalen-1-ylmethyl-thiazole C₂₂H₂₀N₄OS₂ SIRT2 inhibitor
Compound B 2-Chlorobenzylbenzimidazole; 4-(dimethylamino)phenyl C₂₄H₂₁ClN₆OS Unknown (structural analogue)
Compound C Pyridin-2-ylmethylideneamino (vs. furan) C₂₂H₁₈N₆OS Predicted physicochemical properties

Key Structural and Functional Differences

Benzimidazole Core Modifications: Compound A and W1 share a benzimidazole core, but W1 incorporates a 2,4-dinitrophenyl group, which enhances electron-withdrawing effects and may improve antimicrobial activity . Compound B () replaces the benzyl group with a 2-chlorobenzyl substituent, introducing halogen-based hydrophobicity and steric bulk, which could alter target binding .

Acetamide Side Chain Variations: Compound A’s furan-2-yl ethylideneamino group introduces a planar, conjugated system that may facilitate π-π stacking with biological targets. The (Z)-configuration could influence stereoselective interactions . SirReal2 () replaces the acetamide with a thiazole ring and naphthalene group, shifting its mechanism to SIRT2 inhibition, a target in neurodegenerative diseases . Compound C () substitutes the furan with a pyridine ring, altering electronic properties (basic nitrogen vs. furan oxygen) and predicted collision cross-section values (192.1 Ų for [M+H]+ vs. Compound A’s unreported data) .

Biological Activity Profiles :

  • W1 demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to its nitro groups disrupting microbial redox systems .
  • SirReal2’s SIRT2 inhibition (IC₅₀ = 0.21 µM) highlights the impact of thiazole and naphthalene moieties on enzyme targeting, a feature absent in Compound A .
  • Compound C’s pyridine substituent may enhance metabolic stability compared to furan, as pyridine is less prone to oxidative degradation .

Physicochemical and Computational Comparisons

  • Collision Cross-Section (CCS) : Compound C’s adducts show CCS values ranging from 192.1 Ų ([M+H]+) to 207.0 Ų ([M+Na]+), suggesting moderate molecular size and polarity . Similar data for Compound A is lacking but could be predicted using analogous methods.
  • Synthetic Routes : Both Compound A and W1 are synthesized via nucleophilic substitution reactions between benzimidazole-thiols and chloroacetamide intermediates, followed by Schiff base formation .
  • Crystallography : Structural data for benzimidazole derivatives (e.g., W1) are often resolved using SHELXL, a program optimized for small-molecule refinement .

Biological Activity

The compound 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole core is known to modulate enzyme activity, which can influence several biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 8–32 mg/mL .

Anticancer Potential

Studies have indicated that benzimidazole derivatives possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Effects

The antioxidant capacity of benzimidazole derivatives has also been studied. For example, similar compounds have been shown to influence oxidative stress markers in animal models, suggesting a protective role against oxidative damage .

Research Findings

StudyFindings
Arteche et al. (2023)Identified several benzimidazole derivatives with notable antiprotozoal effects; compound demonstrated significant inhibition at low concentrations .
Zhang et al. (2023)Reported strong antibacterial effects against S. aureus with an MIC of 0.015 mg/mL for a related compound .
PubMed Study (2008)Investigated the influence of related benzimidazole compounds on oxidative stress parameters in rats; showed decreased levels of vitamins A, E, C with increased malondialdehyde levels .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

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